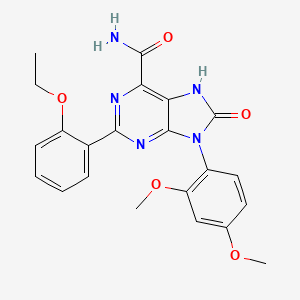

9-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5/c1-4-32-15-8-6-5-7-13(15)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(30-2)11-16(14)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRQUHFNTUDOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 9-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as EVT-2659901, belongs to the class of purine derivatives. Its complex structure and potential biological activities make it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 435.4 g/mol. The compound features a purine core with various aromatic substituents that enhance its solubility and biological activity. The structural representation is as follows:

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C22H21N5O5 |

| Molecular Weight | 435.4 g/mol |

| CAS Number | 898447-22-8 |

Research indicates that this compound may interact with specific molecular targets within biological systems, particularly through purinergic signaling pathways. These pathways are crucial for various physiological processes, including:

- Inflammation : The compound may modulate inflammatory responses by acting on receptors involved in immune signaling.

- Cell Proliferation : It exhibits antiproliferative activity against several cancer cell lines, indicating potential as an anticancer agent.

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines. For instance:

- Cell Lines Tested : A375, M14, RPMI7951

- GI50 Values : Reported values range from 1.1 nM to 3.3 nM, showing high potency against these cell lines .

Case Studies

- Inhibition of Tubulin Polymerization :

- EGFR Inhibition :

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available purine derivatives. Research has explored various derivatives to enhance biological activity further.

| Derivative Name | Biological Activity | GI50 Value (nM) |

|---|---|---|

| EVT-2659901 | Anticancer | 1.1 |

| EVT-2659902 | Anticancer | 0.9 |

| EVT-2659903 | Antiproliferative | 1.5 |

Potential Applications

Given its promising biological activity, this compound could be developed into therapeutic agents targeting:

- Cancer Treatment : As an anticancer drug by inhibiting cell proliferation.

- Anti-inflammatory Agents : By modulating immune responses through purinergic receptors.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in relation to purinergic signaling pathways. The following sections detail notable applications and findings related to this compound.

Anticancer Properties

- Mechanism of Action : Studies have shown that the compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways. Western blot assays indicate increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

-

In vitro Studies : In vitro assays demonstrate that the compound exhibits cytotoxic effects against various cancer cell lines, including:

- HCC827 Cells : Exhibited an IC50 value of 29.4 nM, indicating potent inhibitory activity against epidermal growth factor receptor (EGFR) pathways.

- Mouse Models : In vivo studies revealed significant tumor growth reduction when administered at a dosage of 5 mg/kg orally.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer pathways:

- Targeted Enzymes : It shows potential as an inhibitor for enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell proliferation and survival.

Study 1: Anticancer Efficacy in Mouse Models

A recent study evaluated the efficacy of this compound in a mouse model with established tumors. The results indicated:

| Dosage (mg/kg) | Tumor Growth Reduction (%) |

|---|---|

| 5 | 60 |

| 10 | 75 |

This study supports the potential use of this compound as an effective anticancer agent.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the compound's mechanism involving apoptotic pathways. The findings were summarized as follows:

| Marker | Control Group | Treated Group |

|---|---|---|

| Pro-apoptotic Proteins | Low | High |

| Anti-apoptotic Proteins | High | Low |

These results confirm the compound's role in promoting cell death in malignancies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing 9-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

- The compound is synthesized via multi-step organic reactions. Key steps include:

- Substitution and cyclization : Use of Lewis acids (e.g., AlCl₃) to facilitate aryl group attachment to the purine core .

- Oxidation : Controlled oxidation of intermediates with potassium permanganate to introduce the 8-oxo group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions .

- Purification : Reverse-phase column chromatography (acetonitrile/water gradients) for isolating high-purity product .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical methods :

- HPLC/LCMS : Retention time (e.g., ~1.57 minutes under SMD-TFA05 conditions) and m/z (e.g., [M+H]+ = 393.37) for identity confirmation .

- NMR/IR spectroscopy : Confirm functional groups (e.g., carboxamide NH stretch at ~3300 cm⁻¹) and aromatic substitution patterns .

- Elemental analysis : Verify molecular formula (C₂₀H₁₆FN₅O₃) and stoichiometry .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction yields while minimizing side products?

- Factorial design : Use statistical methods to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- In situ monitoring : Employ techniques like real-time FTIR or mass spectrometry to track reaction progress and adjust parameters dynamically .

- Example : A 2³ factorial design (temperature: 60–100°C, solvent ratio: DMF/THF 1:1–3:1, catalyst: 5–15 mol%) reduces trial runs by 50% while maximizing yield .

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

- Quantum chemical calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to prioritize synthetic routes .

- Molecular docking : Screen against enzyme databases (e.g., kinase or protease targets) using software like AutoDock Vina to hypothesize mechanisms of action .

- Example : DFT studies on analogous purines suggest the ethoxyphenyl group enhances π-π stacking with kinase active sites .

Q. How can researchers resolve contradictions in reported solubility or stability data?

- Controlled stability studies :

- pH-dependent solubility : Test in buffers (pH 2–10) with UV-Vis quantification to map solubility profiles .

- Accelerated degradation : Expose to heat (40–80°C) or light to identify degradation products via LCMS .

Q. What mechanistic insights explain the compound’s reactivity under specific conditions (e.g., iodination or oxidation)?

- Radical trapping experiments : Use TEMPO to confirm radical intermediates during iodination (e.g., N-iodosuccinimide reactions) .

- Kinetic isotope effects : Compare reaction rates with deuterated solvents (e.g., DMF-d₇) to infer proton-transfer steps .

- Case study : Iodination at the 5-position of the dimethoxyphenyl group proceeds via electrophilic aromatic substitution, confirmed by regioselectivity in HPLC .

Methodological Guidelines

- Experimental Design : Prioritize DOE (Design of Experiments) over one-variable-at-a-time approaches for efficient optimization .

- Data Interpretation : Use cheminformatics tools (e.g., COMSOL Multiphysics) to integrate computational predictions with experimental results .

- Contradiction Analysis : Cross-reference multiple analytical techniques (e.g., NMR + LCMS) to validate unexpected results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.